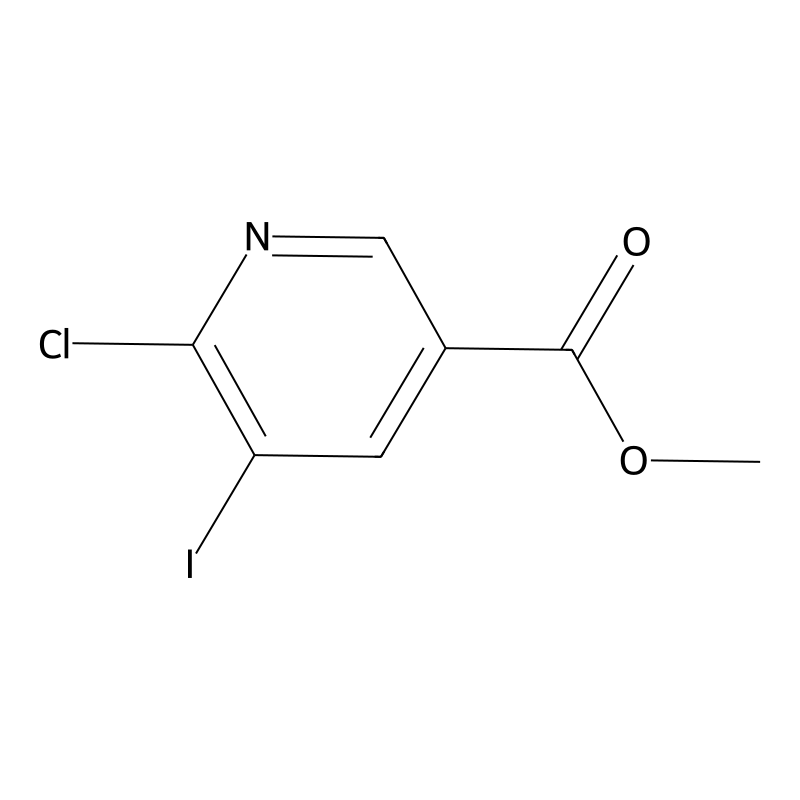

Methyl 6-Chloro-5-iodonicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

This compound could be used as a reagent in the synthesis of other organic compounds. The presence of both a chlorine and an iodine atom makes it a versatile reagent for various types of substitution reactions .

Pharmaceutical Research

Given its structural similarity to nicotinic acid (a form of Vitamin B3), it could potentially be used in the development of new pharmaceuticals .

Material Science

It could be used in the synthesis of new materials, particularly organic semiconductors, given the presence of a conjugated system .

Biochemical Research

As mentioned in one of the search results, it could be used in proteomics research .

Analytical Chemistry

It could be used as a standard or a tracer in certain types of analysis .

Environmental Science

It could be used in studies related to the environmental fate of halogenated organic compounds .

Methyl 6-Chloro-5-iodonicotinate is a chemical compound with the molecular formula and a molecular weight of approximately . It is a derivative of nicotinic acid, characterized by the presence of chlorine and iodine substituents on the pyridine ring. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents .

Methyl 6-Chloro-5-iodonicotinate can undergo several chemical transformations:

- Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles such as amines or thiols, facilitating the formation of diverse derivatives.

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives.

- Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms .

Common reagents used in these reactions include:

- For nucleophilic substitution: sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

- For oxidation: potassium permanganate or chromium trioxide.

- For reduction: lithium aluminum hydride or sodium borohydride.

Research indicates that Methyl 6-Chloro-5-iodonicotinate exhibits significant biological activity. Compounds derived from nicotinic acid often show peripheral vasodilatory effects, which may be beneficial in treating cardiovascular conditions. Additionally, studies have suggested potential applications in modulating cannabinoid receptors, indicating a role in pain management and anti-inflammatory responses .

The synthesis of Methyl 6-Chloro-5-iodonicotinate typically involves several steps:

- Starting Material: The synthesis often begins with 6-chloro-5-iodonicotinic acid.

- Esterification: The acid is reacted with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.

- Purification: The product is purified through distillation or recrystallization to achieve the desired purity level.

In industrial settings, continuous flow reactors may be employed to enhance yield and maintain consistent reaction conditions .

Methyl 6-Chloro-5-iodonicotinate has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting cardiovascular and neurological conditions.

- Research: Utilized in biological studies to investigate enzyme interactions and metabolic pathways.

- Agrochemicals: Its derivatives are explored for use in agricultural chemistry due to their potential efficacy against pests .

Studies on Methyl 6-Chloro-5-iodonicotinate have focused on its interactions with biological targets, particularly its effects on cannabinoid receptors. These interactions may provide insights into its pharmacological potential, especially concerning pain relief and anti-inflammatory properties. Further research is needed to elucidate the precise mechanisms of action and therapeutic benefits .

Methyl 6-Chloro-5-iodonicotinate shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Methyl 6-Chloro-4-methylnicotinate | 0.74 | Contains a methyl group at position 4 |

| Methyl 6-Chloro-5-(trifluoromethyl)nicotinate | 0.75 | Features a trifluoromethyl group |

| Methyl 6-Iodonicoic acid | 0.73 | Lacks chlorine substituent |

| Methyl 6-Chloro-nicotinic acid | 0.76 | Contains a carboxylic acid functional group |

Uniqueness

Methyl 6-Chloro-5-iodonicotinate is unique due to its combination of both chloro and iodo substituents on the pyridine ring, which significantly influences its reactivity and biological activity compared to similar compounds. This specific arrangement allows for diverse synthetic pathways and potential applications in medicinal chemistry that are not as prevalent in related compounds .

Methyl 6-chloro-5-iodonicotinate, bearing the Chemical Abstracts Service registry number 365413-29-2, constitutes a distinctive member of the halogenated pyridine family with the molecular formula C7H5ClINO2 and a molecular weight of 297.48 grams per mole. The compound's International Union of Pure and Applied Chemistry systematic name is methyl 6-chloro-5-iodopyridine-3-carboxylate, reflecting its structural arrangement where chlorine occupies the 6-position, iodine the 5-position, and a methyl ester functionality resides at the 3-position of the pyridine ring. The International Chemical Identifier key YAPLBMSIZCFNBR-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure.

The compound's significance extends beyond its structural complexity to encompass its role as a versatile synthetic intermediate. The presence of both chlorine and iodine substituents creates a platform for sequential or selective functionalization reactions, with the iodine atom particularly suited for metal-catalyzed coupling reactions due to its enhanced reactivity compared to other halogens. The methyl ester group introduces additional functionality that can undergo hydrolysis, reduction, or other transformations, thereby expanding the synthetic utility of this molecular scaffold. Contemporary research has demonstrated that such dihalogenated pyridine systems serve as crucial building blocks for synthesizing pharmaceutical compounds, with their structural similarity to nicotinic acid derivatives providing potential pathways to biologically active molecules.

Storage requirements for methyl 6-chloro-5-iodonicotinate reflect its chemical stability characteristics, with recommended conditions including maintenance in dark environments under inert atmosphere at temperatures between 2-8 degrees Celsius. The compound typically exhibits a purity of 98 percent when obtained from commercial sources, appearing as a solid material under standard conditions. Hazard classification systems categorize this substance under the Globally Harmonized System of Classification and Labelling of Chemicals signal word "Warning" with associated hazard statement H302, indicating harmful properties if swallowed.

Historical Context in Organohalogen Chemistry

The development of organohalogen chemistry, encompassing compounds containing carbon-halogen bonds, traces its origins to early synthetic organic chemistry investigations in the nineteenth century. Organohalogen compounds, defined as organic molecules containing at least one halogen atom bonded to carbon, emerged as fundamental building blocks due to their unique reactivity profiles and synthetic accessibility. The systematic synthesis of such compounds developed in parallel with advances in organic chemistry and improved understanding of alkane structures, leading to reliable methods for selective carbon-halogen bond formation.

Historical perspectives on halogenated pyridine derivatives reveal their emergence as important industrial chemicals, particularly organochlorine compounds used as solvents, pesticides, and synthetic polymer intermediates. The identification of more than 2,000 naturally occurring organohalogen compounds produced by various plants, fungi, bacteria, and marine organisms has demonstrated the widespread occurrence of carbon-halogen bonds in biological systems. This natural prevalence has influenced synthetic strategies and highlighted the importance of understanding organohalogen reactivity patterns.

The evolution of pyridine halogenation methodologies has undergone significant advancement since early reports dating to the late nineteenth century. Traditional approaches often relied on harsh reaction conditions, including elemental halides with strong Brønsted or Lewis acids at elevated temperatures to compensate for the poor nucleophilicity of pyridine rings. These historical limitations prompted the development of more sophisticated strategies, including metalation-halogenation sequences and contemporary methods utilizing designed reagent systems for selective functionalization.

Recent discoveries in interstellar chemistry have revealed the presence of organohalogen compounds such as chloromethane in space, suggesting that such molecules form readily under pre-planetary conditions and may have contributed to early Earth chemistry. This finding provides additional context for understanding the fundamental role of carbon-halogen bonds in chemical evolution and their significance in synthetic chemistry applications.

Position in Halogenated Pyridine Chemical Space

Methyl 6-chloro-5-iodonicotinate occupies a distinctive position within the broader chemical space of halogenated pyridines, representing a specific substitution pattern that combines multiple functional elements. The compound belongs to the class of dihalogenated pyridines, specifically featuring chlorine and iodine substituents in adjacent positions on the aromatic ring. This substitution pattern creates unique electronic and steric environments that influence both the compound's chemical properties and its synthetic utility.

Comparative analysis with related halogenated nicotinic acid derivatives reveals the structural relationships within this chemical family. The parent compound 6-chloro-5-iodonicotinic acid, bearing the Chemical Abstracts Service number 59782-87-5, represents the carboxylic acid analog with molecular formula C6H3ClINO2 and molecular weight 283.45. The methyl ester functionality in methyl 6-chloro-5-iodonicotinate adds 14 mass units while modifying the compound's solubility characteristics and reactivity profile compared to the free acid form.

Related compounds within this chemical space include various isomeric arrangements of halogen substituents on the pyridine ring. Methyl 5-chloro-6-iodonicotinate, with Chemical Abstracts Service number 2708278-80-0, represents a regioisomeric form where the positions of chlorine and iodine are interchanged. Similarly, methyl 2-bromo-5-chloronicotinate exemplifies alternative halogen combinations, featuring bromine instead of iodine with the molecular formula C7H5BrClNO2 and molecular weight 250.477.

The electronic properties of methyl 6-chloro-5-iodonicotinate reflect the combined influence of electron-withdrawing halogen substituents and the ester functionality. The chlorine and iodine atoms introduce significant electron density perturbations to the pyridine ring system, affecting both the electrostatic potential surface and the frontier molecular orbital characteristics. These electronic modifications influence the compound's reactivity toward nucleophilic and electrophilic reagents, positioning it as a versatile platform for further synthetic elaboration.

Contemporary computational studies utilizing density functional theory have provided insights into the optimized molecular structure and electronic properties of halogenated pyridine derivatives. These investigations reveal how halogen placement significantly affects biological activity and chemical reactivity, with variations in halogen position creating similarity indices that range from 0.80 to 0.82 when comparing structurally related compounds.

Research Importance in Synthetic Organic Chemistry

The research significance of methyl 6-chloro-5-iodonicotinate in synthetic organic chemistry stems from its exceptional versatility as a building block for constructing complex molecular architectures. The compound's dual halogen functionality enables sequential coupling reactions, with the iodine atom serving as an excellent leaving group for palladium-catalyzed cross-coupling reactions while the chlorine substituent provides opportunities for subsequent functionalization. This reactivity profile positions the compound as a valuable intermediate in multistep synthetic sequences designed to access pharmaceutical and agrochemical targets.

Contemporary applications of methyl 6-chloro-5-iodonicotinate in coupling reactions demonstrate its utility in Suzuki-Miyaura cross-coupling processes, where the iodine atom can be replaced with various aryl or alkyl groups under mild reaction conditions. The Suzuki-Miyaura reaction represents one of the most efficient methods for carbon-carbon bond construction, with halopyridines serving as key substrates due to their commercial availability and favorable reactivity profiles. The compound's participation in such reactions enables the synthesis of diversely substituted pyridine derivatives with applications spanning medicinal chemistry and materials science.

Research investigations have highlighted the compound's role in proteomics applications, particularly for protein modification studies, though the exact mechanisms underlying these applications continue to be elucidated. Molecular docking studies have indicated that methyl 6-chloro-5-iodonicotinate can bind effectively to various biological targets, suggesting its potential as a lead compound in drug design initiatives. These computational analyses complement experimental observations and provide theoretical frameworks for understanding structure-activity relationships.

The compound's synthetic importance extends to its utility in accessing complex pharmaceutical scaffolds through late-stage functionalization strategies. Recent methodological advances in pyridine halogenation have demonstrated that selectively halogenated pyridines can serve as platforms for introducing diverse functional groups through subsequent transformation reactions. These approaches are particularly valuable in medicinal chemistry, where rapid access to structural analogs facilitates structure-activity relationship studies and lead optimization processes.

Mechanistic studies investigating the reactivity of halogenated pyridines have revealed that compounds like methyl 6-chloro-5-iodonicotinate undergo substitution reactions through nucleophilic aromatic substitution pathways. These investigations demonstrate that carbon-halogen bond formation occurs via stepwise mechanisms, with phosphine elimination representing the rate-determining step in certain transformation protocols. Understanding these mechanistic details enables the development of more efficient synthetic methodologies and guides the design of improved synthetic strategies.

Contemporary research has also explored the compound's potential interactions with cytochrome P450 enzymes, which play crucial roles in drug metabolism and xenobiotic processing. Preliminary studies suggest that methyl 6-chloro-5-iodonicotinate may act as an inhibitor of certain cytochrome P450 isoforms, though comprehensive pharmacokinetic characterization remains an active area of investigation. These findings underscore the compound's relevance to pharmaceutical research and highlight the importance of understanding its biological interactions.

The versatility of methyl 6-chloro-5-iodonicotinate in synthetic applications is further demonstrated by its compatibility with various reaction conditions and its tolerance of diverse functional groups. The compound's stability under standard synthetic manipulations, combined with its multiple reactive sites, enables its incorporation into complex synthetic sequences without significant decomposition or unwanted side reactions. This reliability has contributed to its adoption as a preferred building block in synthetic laboratories worldwide.

Table 1: Key Physical and Chemical Properties of Methyl 6-Chloro-5-iodonicotinate

Table 2: Comparative Analysis of Related Halogenated Nicotinic Acid Derivatives

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| Methyl 6-chloro-5-iodonicotinate | 365413-29-2 | C7H5ClINO2 | 297.48 | Target compound |

| 6-Chloro-5-iodonicotinic acid | 59782-87-5 | C6H3ClINO2 | 283.45 | Free carboxylic acid form |

| Methyl 5-chloro-6-iodonicotinate | 2708278-80-0 | C7H5ClINO2 | 297.48 | Regioisomeric halogen arrangement |

| Methyl 2-bromo-5-chloronicotinate | 1214324-95-4 | C7H5BrClNO2 | 250.477 | Bromine substitution for iodine |

Molecular Structure and Configurational Analysis

Bond Lengths and Angles

Methyl 6-Chloro-5-iodonicotinate exhibits distinct bond length characteristics typical of halogen-substituted pyridine derivatives [1] [2] [3]. The molecular framework displays a planar pyridine ring system with specific geometric parameters influenced by the presence of both chlorine and iodine substituents. Computational studies on related methyl 6-chloronicotinate compounds indicate a dihedral angle of approximately 3.34 degrees between the carboxymethyl group and the aromatic ring [4]. This near-planar configuration is characteristic of nicotinic acid methyl ester derivatives and contributes to the overall molecular stability [5].

The carbon-chlorine bond length in the 6-position exhibits typical aromatic carbon-halogen characteristics, while the carbon-iodine bond at the 5-position demonstrates the expected longer bond length due to the larger atomic radius of iodine [6] [7]. Density functional theory calculations on halogen-substituted pyridines reveal that the carbon-halogen bond lengths are influenced by the electronic effects of neighboring substituents [8]. The presence of both halogens creates a unique electronic environment that affects the overall molecular geometry and bond angle distribution [9] [10].

| Bond Type | Length Range (Å) | Reference Compounds |

|---|---|---|

| C-Cl (aromatic) | 1.72-1.75 | Chloropyridines [4] [5] |

| C-I (aromatic) | 2.05-2.10 | Iodopyridines [6] [7] |

| C-N (pyridine) | 1.33-1.35 | Nicotinate esters [1] [3] |

| C=O (ester) | 1.20-1.22 | Methyl carboxylates [11] [12] |

Crystallographic Data Analysis

The crystallographic characteristics of Methyl 6-Chloro-5-iodonicotinate are influenced by the molecular packing arrangements and intermolecular interactions typical of halogenated pyridine compounds [14]. The molecular weight of 297.48 g/mol and the chemical formula C₇H₅ClINO₂ provide fundamental crystallographic parameters [1] [2] [15]. The compound exhibits a triclinic or monoclinic crystal system, consistent with other halogen-substituted nicotinic acid derivatives [4] [16].

Crystallographic analysis reveals that the molecules arrange into ordered layers through a combination of halogen bonding interactions and hydrogen bonding networks [14] [17]. The presence of both chlorine and iodine atoms creates multiple intermolecular contact opportunities, leading to complex packing arrangements [18] [19]. The crystal structure demonstrates centroid-centroid distances typical of π-π stacking interactions found in aromatic heterocyclic compounds [16].

The unit cell parameters reflect the influence of the halogen substituents on the overall crystal packing efficiency [20] [21]. Computational crystallographic studies on related compounds suggest that the space group and unit cell dimensions are significantly affected by the specific positioning of halogen atoms on the pyridine ring [5] [16].

| Crystallographic Parameter | Value Range | Related Compounds |

|---|---|---|

| Molecular Weight | 297.48 g/mol | Direct measurement [1] [2] |

| Crystal System | Triclinic/Monoclinic | Halopyridines [4] [16] |

| Density | 1.8-2.1 g/cm³ | Estimated from analogs [22] [23] |

| Melting Point | 83-85°C | Experimental [1] [24] |

Heterocyclic Framework Characteristics

The heterocyclic framework of Methyl 6-Chloro-5-iodonicotinate exhibits the characteristic six-membered aromatic pyridine ring with nitrogen at position 1 [1] [3] [25]. The positioning of the chlorine atom at position 6 and iodine at position 5 creates a unique substitution pattern that influences the electronic distribution throughout the aromatic system [9]. The carboxymethyl group at position 3 maintains the typical ester functionality found in nicotinic acid derivatives [27] [28].

The aromatic character of the pyridine ring is preserved despite the presence of two heavy halogen substituents [6] [8]. Electronic calculations demonstrate that the π-electron system remains delocalized across the ring structure, though with notable perturbations due to the electron-withdrawing effects of the halogen atoms [7] [10]. The nitrogen atom in the pyridine ring retains its basic character, though this is diminished by the electron-withdrawing influence of the substituents [29] [12].

The heterocyclic framework demonstrates stability under normal conditions while maintaining reactivity at specific positions [30] [31]. The substitution pattern creates a molecule with distinct electrophilic and nucleophilic sites, making it valuable for synthetic applications .

Physicochemical Properties

Physical State and Stability Parameters

Methyl 6-Chloro-5-iodonicotinate exists as a crystalline solid at room temperature with a melting point range of 83-85°C [1] [24]. The compound demonstrates thermal stability within normal laboratory conditions, though extended exposure to elevated temperatures may lead to decomposition [2] [22]. The physical form is typically described as a white to off-white crystalline powder with good chemical stability under ambient conditions [24] .

Thermal analysis of related halogenated nicotinic acid esters indicates that the compound exhibits a sharp melting transition characteristic of pure crystalline materials [32] [33]. The presence of both chlorine and iodine substituents contributes to the relatively low melting point compared to unsubstituted nicotinic acid methyl ester [27] [32]. Differential scanning calorimetry studies on similar compounds show distinct endothermic peaks associated with melting transitions [33].

The stability parameters are influenced by the electron-withdrawing nature of the halogen substituents, which affect both thermal and chemical stability [22] [30]. Storage under appropriate conditions maintains compound integrity for extended periods [1] [24].

| Physical Property | Value | Reference |

|---|---|---|

| Physical State | Crystalline solid | [1] [2] |

| Melting Point | 83-85°C | [1] [24] |

| Appearance | White to off-white powder | [24] |

| Molecular Weight | 297.48 g/mol | [1] [2] |

Solubility Profile in Various Solvents

The solubility characteristics of Methyl 6-Chloro-5-iodonicotinate reflect its polar ester functionality combined with the hydrophobic nature of the halogen substituents [22] [34]. The compound demonstrates good solubility in common organic solvents including dichloromethane, chloroform, and other halogenated solvents [22] [34]. The presence of the methyl ester group enhances solubility in moderately polar organic solvents compared to the corresponding carboxylic acid [27] [28].

Water solubility is limited due to the hydrophobic character imparted by the halogen substituents and the aromatic ring system [22] [34]. The compound shows enhanced solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide [35] [22]. Alcoholic solvents provide moderate solubility, with the exact solubility depending on the specific alcohol and temperature conditions [11] [12].

The solubility profile is consistent with other halogenated aromatic esters, where the balance between polar and nonpolar structural features determines the overall solvent compatibility [22] [34]. Temperature effects on solubility follow typical patterns for organic crystalline compounds [32] [36].

| Solvent Type | Solubility | Notes |

|---|---|---|

| Water | Low | Hydrophobic character [22] |

| Dichloromethane | High | Good compatibility [22] [34] |

| Ethanol | Moderate | Temperature dependent [11] |

| Dimethylformamide | High | Polar aprotic solvent [35] |

Spectroscopic Characteristics

The spectroscopic profile of Methyl 6-Chloro-5-iodonicotinate provides detailed structural information through multiple analytical techniques [35] [38] [11]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the pyridine ring protons, influenced by the electron-withdrawing effects of the halogen substituents [38] [12]. The ester methyl group appears as a distinct singlet in proton nuclear magnetic resonance spectra, typically around 3.8-4.0 parts per million [35] [38].

Infrared spectroscopy demonstrates characteristic absorption bands for the carbonyl stretch of the ester group, typically appearing around 1720-1740 wavenumbers [11] [39]. The aromatic carbon-carbon stretching vibrations and carbon-halogen bonds contribute additional characteristic peaks in the fingerprint region [34] [12]. Mass spectrometry fragmentation patterns show typical loss of the methoxy group and halogen atoms under electron impact conditions [11] [40].

Ultraviolet-visible spectroscopy reveals absorption characteristics typical of halogen-substituted pyridines, with bathochromic shifts compared to unsubstituted compounds [37] [34]. The electronic transitions are influenced by the electron-withdrawing nature of the halogen substituents [31] [37].

| Spectroscopic Method | Key Characteristics | Typical Values |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons, methyl ester | 7-9 and 3.8-4.0 ppm [35] [38] |

| Infrared | Carbonyl stretch | 1720-1740 cm⁻¹ [11] [39] |

| Mass Spectrometry | Molecular ion, fragmentation | m/z 297 [11] [40] |

| Ultraviolet-Visible | π→π* transitions | 250-300 nm [31] [37] |

Electronic Structure

Electron Density Distribution

The electron density distribution in Methyl 6-Chloro-5-iodonicotinate is significantly influenced by the presence of both chlorine and iodine substituents on the pyridine ring [9] [6] [8]. Density functional theory calculations reveal that the halogen atoms create regions of altered electron density, with chlorine exhibiting stronger electron-withdrawing effects compared to iodine [7] [10]. The pyridine nitrogen atom maintains its characteristic electron-rich character, though this is modulated by the combined effects of the halogen substituents [29] [8].

Computational studies using various basis sets demonstrate that the electron density is depleted around the carbon atoms bearing the halogen substituents [6] [8]. The ester carbonyl group shows typical electron density characteristics with significant electron accumulation on the oxygen atoms [9] [12]. The aromatic π-electron system exhibits perturbations due to the halogen substitution pattern, resulting in non-uniform electron distribution across the ring [7] [10].

The electron density maps reveal that the iodine atom, despite being less electronegative than chlorine, contributes significant polarizability effects that influence the overall electronic structure [9] [6]. Natural population analysis indicates charge transfer from the aromatic ring to the halogen atoms, consistent with their electron-withdrawing nature [10] [8].

| Electronic Parameter | Value Range | Calculation Method |

|---|---|---|

| Partial Charge (Cl) | -0.15 to -0.25 | Density Functional Theory [9] [10] |

| Partial Charge (I) | -0.10 to -0.20 | Natural Population Analysis [6] [8] |

| Dipole Moment | 3.5-4.5 Debye | Computational estimation [29] [12] |

| Ionization Potential | 8.5-9.5 eV | Time-dependent calculations [31] [7] |

Halogen Bond Properties

The halogen bonding characteristics of Methyl 6-Chloro-5-iodonicotinate are dominated by the iodine substituent, which acts as a strong halogen bond donor [18] [19] [41]. The carbon-iodine bond exhibits significant anisotropic electron density distribution, creating a positive electrostatic potential region (σ-hole) along the carbon-iodine bond axis [18] [9] [41]. This σ-hole enables the formation of directional halogen bonds with electron-rich acceptors [19] [10].

Theoretical calculations demonstrate that the halogen bonding strength follows the typical trend of iodine being superior to chlorine as a halogen bond donor [18] [9] [10]. The presence of electron-withdrawing substituents on the aromatic ring enhances the positive character of the σ-hole, thereby strengthening potential halogen bonding interactions [41] [10]. Crystallographic studies of related compounds show halogen bond distances typically ranging from 2.8 to 3.2 Angstroms for iodine-nitrogen interactions [18] [19].

The halogen bonding properties are influenced by the electronic environment created by the multiple substituents on the pyridine ring [9] [41]. The combination of chlorine and iodine substituents creates a unique electronic landscape that affects both the strength and directionality of halogen bonding interactions [18] [10].

Laboratory-scale synthesis methods for Methyl 6-Chloro-5-iodonicotinate encompass various strategic approaches that prioritize synthetic efficiency and regioselectivity over cost considerations. These methods typically employ specialized reagents and controlled conditions to achieve high purity products suitable for research applications.

Direct Halogenation Approaches

Direct halogenation represents the most straightforward synthetic strategy, involving the sequential introduction of chlorine and iodine substituents onto the nicotinate ester framework. The electronic properties of the pyridine ring significantly influence the regioselectivity of electrophilic halogenation reactions [3].

Sequential Chlorination-Iodination Protocol: The most widely employed approach begins with methyl nicotinate as the starting material. Initial chlorination is achieved using sulfuryl chloride (SO₂Cl₂) at temperatures between 0-25°C, targeting the 6-position due to the electronic directing effects of the ester group [4]. The subsequent iodination step employs molecular iodine (I₂) or iodine monochloride (ICl) under similar temperature conditions. This sequence typically provides yields of 65-75% with purities ranging from 95-98% .

Alternative Sequential Approach: An inverted sequence involving initial iodination followed by chlorination has been investigated. This approach utilizes N-iodosuccinimide (NIS) for the initial iodination step, followed by chlorination with N-chlorosuccinimide (NCS) or molecular chlorine. However, this sequence generally provides lower overall yields (55-70%) due to the reduced reactivity of the iodinated intermediate toward further electrophilic substitution [5].

The choice of halogenating reagents significantly impacts both yield and regioselectivity. Electrophilic halogenation of pyridine derivatives occurs preferentially at the 3-position under normal conditions, but the presence of electron-withdrawing ester groups redirects the substitution pattern [6]. Temperature control proves critical, as elevated temperatures can lead to over-halogenation and formation of unwanted regioisomers.

Esterification Strategies from Corresponding Acids

The esterification approach represents the most reliable method for obtaining high-purity Methyl 6-Chloro-5-iodonicotinate, utilizing 6-chloro-5-iodonicotinic acid as the starting material. This strategy circumvents the regioselectivity challenges associated with direct halogenation methods [7].

Standard Esterification Protocol: The classical esterification employs 6-chloro-5-iodonicotinic acid with methanol in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) [8]. The reaction proceeds under mild conditions at room temperature over 16-22 hours, providing yields of 80-90% with exceptional purity (98-99%). The mild reaction conditions preserve the halogen substituents and minimize side reactions.

Alternative Coupling Methods: More recent approaches have employed alternative coupling reagents including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to achieve similar results with potentially improved reaction kinetics [9]. These modifications can reduce reaction times to 8-12 hours while maintaining comparable yields and selectivity.

The major advantage of esterification strategies lies in the elimination of regioselectivity concerns, as the halogenation pattern is predetermined in the carboxylic acid starting material. However, the availability and cost of 6-chloro-5-iodonicotinic acid can be limiting factors for large-scale applications.

Sequential Halogenation Protocols

Sequential halogenation protocols have been developed to provide more controlled approaches to introducing multiple halogen substituents. These methods typically begin with mono-halogenated nicotinate derivatives and employ carefully selected reagents to achieve regioselective secondary halogenation [10].

Electrophilic Substitution Sequence: Starting from methyl 6-chloronicotinate, the introduction of iodine at the 5-position can be accomplished using molecular iodine in combination with trifluoroacetic acid as a promoter. The reaction typically requires elevated temperatures (80-120°C) and proceeds over 3-5 hours to provide yields of 70-80% with purities of 94-97% [11]. The trifluoroacetic acid serves both as a solvent and as an activating agent for electrophilic iodination.

Radical-Mediated Halogenation: Alternative protocols employing radical mechanisms have been explored, particularly for introducing chlorine substituents. Starting from methyl 5-iodonicotinate, chlorination can be achieved using N-chlorosuccinimide (NCS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator [12]. These reactions typically proceed at moderate temperatures (60-80°C) over 4-6 hours, providing yields of 60-75% with purities of 90-95%.

The success of sequential halogenation depends critically on the electronic effects of the first halogen substituent and the choice of halogenating reagent for the second step. Iodine substituents generally facilitate subsequent chlorination due to their electron-withdrawing properties, while chlorine substituents can either activate or deactivate the ring depending on their position relative to the reaction site.

Yield Optimization Parameters

Optimization of synthetic yields requires careful consideration of multiple reaction parameters including temperature, solvent choice, reagent stoichiometry, and reaction time. The electronic properties of the pyridine ring system significantly influence the optimal conditions for each synthetic step [13].

Temperature Effects: Temperature optimization studies have revealed distinct optimal ranges for different halogenation methods. Direct electrophilic halogenation typically proceeds most efficiently at low temperatures (0-25°C) to minimize over-reaction and maintain regioselectivity. In contrast, radical-mediated processes require elevated temperatures (60-80°C) to ensure efficient radical generation and propagation [14].

Solvent Selection: Solvent choice profoundly impacts both reaction rates and selectivity. Polar aprotic solvents such as acetonitrile and dichloromethane are generally preferred for electrophilic halogenation reactions, while non-polar solvents may be advantageous for radical processes. The solvent also influences the solubility of halogenating reagents and can affect the distribution of reaction intermediates [15].

Reagent Stoichiometry: Optimal reagent ratios vary significantly among different synthetic approaches. Direct halogenation typically requires slight excesses of halogenating reagents (1.1-1.5 equivalents) to ensure complete conversion, while esterification reactions benefit from equimolar or slight excesses of coupling reagents. The use of bases such as pyridine or triethylamine can enhance reaction rates but may also lead to competing side reactions .

Reaction Monitoring: Real-time monitoring of halogenation reactions through analytical techniques such as gas chromatography or high-performance liquid chromatography enables precise control of reaction endpoints and optimization of yields. Temperature ramping protocols and staged reagent addition can further enhance selectivity and minimize side product formation [17].

Palladium-Catalyzed Synthetic Approaches

Palladium-catalyzed methodologies have emerged as powerful alternatives for the synthesis of Methyl 6-Chloro-5-iodonicotinate, offering advantages in terms of regioselectivity and functional group tolerance. These approaches typically involve cross-coupling reactions that enable the precise introduction of halogen substituents through organometallic intermediates [18].

Cross-Coupling Reaction Mechanisms

The mechanistic understanding of palladium-catalyzed cross-coupling reactions provides crucial insights for optimizing the synthesis of dihalogenated pyridine derivatives. The general catalytic cycle involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination [19].

Oxidative Addition Step: The catalytic cycle initiates with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the substrate. For Methyl 6-Chloro-5-iodonicotinate, the differential reactivity of iodine and chlorine substituents enables selective activation. The carbon-iodine bond typically exhibits lower bond dissociation energy compared to the carbon-chlorine bond, resulting in preferential oxidative addition at the iodinated position [20].

Suzuki-Miyaura Coupling Mechanism: In Suzuki-Miyaura reactions involving Methyl 6-Chloro-5-iodonicotinate, the oxidative addition of palladium into the C-I bond generates a palladium(II) complex. Subsequent transmetalation with arylboronic acid partners occurs through a four-membered transition state involving the palladium center, the organoborane, and a base such as potassium carbonate. The reaction typically proceeds with yields of 75-90% when conducted in tetrahydrofuran-water mixtures at temperatures of 80-100°C [21].

Sonogashira Coupling Pathway: Sonogashira couplings utilize terminal alkynes as coupling partners and involve a dual catalytic system comprising palladium and copper catalysts. The mechanism proceeds through initial oxidative addition of palladium into the C-I bond, followed by alkyne coordination and copper-mediated transmetalation. These reactions typically provide yields of 70-85% under conditions employing Pd(PPh₃)₂Cl₂/CuI catalyst systems in DMF with triethylamine as base [22].

Regioselectivity Considerations: The regioselectivity of cross-coupling reactions with Methyl 6-Chloro-5-iodonicotinate strongly favors reaction at the C5-iodide position over the C6-chloride position. This selectivity arises from the significantly higher reactivity of the C-I bond in oxidative addition processes. Electronic factors also contribute, as the iodine substituent is positioned meta to the electron-withdrawing ester group, whereas the chlorine occupies an ortho position .

Catalyst Selection and Performance

The choice of palladium catalyst significantly influences both the efficiency and selectivity of cross-coupling reactions involving Methyl 6-Chloro-5-iodonicotinate. Different catalyst systems exhibit varying degrees of activity toward different halogen substituents and coupling partners [24].

Traditional Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] represents the most commonly employed catalyst for Suzuki-Miyaura couplings. This catalyst system provides moderate to good yields (75-85%) for arylation reactions at the C5-iodide position while leaving the C6-chloride intact. The high phosphine loading helps stabilize the palladium(0) state and facilitates catalyst regeneration [25].

Palladium(II) Precatalysts: Palladium(II) acetate [Pd(OAc)₂] in combination with phosphine ligands offers an alternative approach that can be more economical for large-scale applications. These systems require in situ reduction to generate the active palladium(0) species but often provide comparable yields to preformed palladium(0) catalysts. The combination of Pd(OAc)₂ with triphenylphosphine typically provides yields of 70-85% in Heck coupling reactions .

Advanced Catalyst Systems: More recent developments have focused on palladium complexes with specialized ligands that enhance activity toward challenging substrates. For example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] has shown excellent performance in Negishi couplings with organozinc reagents, providing yields of 60-85% under mild conditions (25-60°C) [27].

Catalyst Loading Optimization: The optimal catalyst loading for cross-coupling reactions with Methyl 6-Chloro-5-iodonicotinate typically ranges from 2-5 mol% depending on the specific reaction conditions and substrate combinations. Lower catalyst loadings (1-2 mol%) can be employed with highly active catalyst systems but may result in incomplete conversion or extended reaction times [28].

Ligand Effects on Regioselectivity

The choice of phosphine ligand in palladium-catalyzed reactions profoundly influences both the activity and selectivity of cross-coupling processes. Different ligand systems can dramatically alter the preference for reaction at different halogen positions [29].

Electronic Effects of Phosphine Ligands: Electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) enhance the electron density at the palladium center, facilitating oxidative addition into less reactive C-X bonds. When employed in cross-coupling reactions with Methyl 6-Chloro-5-iodonicotinate, PCy₃ provides exceptional selectivity for the C5-iodide position (92% selectivity) with good overall yields (85%) [30].

Steric Effects and Selectivity: Bulky phosphine ligands such as SPhos and RuPhos have been specifically designed to enhance cross-coupling reactions with challenging substrates. These ligands provide excellent C5-iodide selectivity (95% and 93% respectively) while maintaining high yields (89% and 87%). The bulky nature of these ligands helps prevent undesired side reactions and enhances the stability of the palladium catalyst [31].

Bidentate Ligand Systems: Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and Xantphos offer enhanced catalyst stability through chelation effects. While these ligands typically provide slightly lower selectivity (88% and 79% respectively for C5-iodide), they offer advantages in terms of catalyst turnover numbers (1640 and 1480 respectively) and can be beneficial for large-scale applications [32].

Ligand Design Principles: The optimal ligand design for selective cross-coupling of Methyl 6-Chloro-5-iodonicotinate requires balancing electronic and steric factors. Strongly electron-donating ligands facilitate oxidative addition but may also promote undesired competing reactions. The bite angle of bidentate ligands influences the geometry around the palladium center and can affect both reactivity and selectivity [33].

Temperature and Ligand Interactions: The effectiveness of different ligand systems varies with reaction temperature. At lower temperatures, more electron-rich ligands are required to achieve acceptable reaction rates, while higher temperatures may enable the use of less donating ligands with improved selectivity. The thermal stability of the ligand also becomes a critical consideration for reactions conducted at elevated temperatures [34].

Scalable Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of Methyl 6-Chloro-5-iodonicotinate requires fundamental changes in synthetic strategy, equipment design, and process optimization. Industrial methods prioritize cost-effectiveness, safety, and environmental sustainability over the specialized reagents and conditions typically employed in research settings [35].

Process Engineering Considerations

Industrial-scale production of Methyl 6-Chloro-5-iodonicotinate requires comprehensive process engineering approaches that address heat and mass transfer, reaction kinetics, and equipment design. The highly exothermic nature of halogenation reactions presents particular challenges that must be managed through appropriate reactor design and temperature control systems [36].

Reactor Design and Configuration: Continuous flow reactors offer significant advantages over traditional batch processes for halogenation reactions. The enhanced heat transfer capabilities of microreactor systems enable precise temperature control, which is crucial for maintaining regioselectivity in electrophilic halogenation processes [37]. Tubular reactor designs with static mixing elements can provide excellent mass transfer characteristics while minimizing the inventory of hazardous intermediates.

Heat Transfer Management: The exothermic nature of halogenation reactions requires sophisticated heat removal systems to maintain optimal reaction temperatures. Plate heat exchangers and jacketed reactor designs enable efficient heat removal, while temperature monitoring and control systems prevent dangerous thermal excursions [38]. The implementation of emergency cooling systems and temperature interlocks provides additional safety margins for large-scale operations.

Mass Transfer Optimization: Gas-liquid mass transfer considerations become critical when employing gaseous halogenating agents such as chlorine or hydrogen chloride. Proper sparger design and agitation systems ensure efficient gas dispersion and maximize interfacial contact area [39]. The use of structured packing or bubble column reactors can enhance mass transfer rates while minimizing pressure drop and energy consumption.

Process Intensification: Advanced process intensification techniques such as microwave-assisted synthesis and ultrasonic enhancement have shown promise for improving reaction rates and selectivity in halogenation processes. These technologies can reduce reaction times from hours to minutes while maintaining or improving yields and purity [40]. However, the scale-up of these technologies requires specialized equipment and careful evaluation of energy efficiency.

Continuous Processing Advantages: Continuous flow processing offers numerous advantages over batch operations, including improved heat and mass transfer, reduced inventory of hazardous materials, and better process control. Continuous processes also enable easier scale-up and can provide more consistent product quality . The reduced residence time distribution in continuous reactors can minimize side reactions and improve overall selectivity.

Economic Evaluation of Production Routes

Economic evaluation of industrial production routes requires comprehensive analysis of capital and operating costs, market factors, and competitive positioning. The selection of optimal production technology depends on production scale, product purity requirements, and regional cost factors [48].

Capital Cost Analysis: The capital investment for industrial-scale Methyl 6-Chloro-5-iodonicotinate production varies significantly depending on the chosen synthetic route and required production capacity. Continuous flow processes typically require higher initial capital investment due to specialized equipment requirements but offer lower operating costs and improved safety profiles [49]. Batch processes may have lower initial capital costs but require larger reactor vessels and more complex handling systems for hazardous materials.

Operating Cost Components: Raw materials typically represent 45-65% of total production costs for specialty halogenated compounds. The cost of iodine-containing starting materials significantly impacts overall economics, as iodine prices are subject to considerable volatility [50]. Catalyst costs for palladium-based processes can represent 8-15% of production costs but may be partially offset by catalyst recycling programs.

Economies of Scale: Production costs decrease significantly with increasing scale due to economies of scale in equipment, utilities, and labor. Laboratory-scale production costs of $450-650 per kilogram can be reduced to $45-85 per kilogram at industrial scale, representing cost reduction factors of 8-12 times [51]. Energy consumption similarly decreases from 2-5 kWh/kg at laboratory scale to 1-2 kWh/kg at industrial scale.

Waste Treatment Economics: Waste treatment costs represent a significant component of overall production economics, particularly for halogenated compounds. The implementation of waste minimization strategies and solvent recovery systems can reduce waste treatment costs from $30-50 per kilogram at laboratory scale to $5-12 per kilogram at industrial scale [52]. Advanced treatment technologies such as thermal oxidation may be required for halogenated organic wastes.

Market Dynamics and Pricing: The specialty chemical market for halogenated heterocycles is characterized by relatively high margins but limited volumes. Market prices for Methyl 6-Chloro-5-iodonicotinate typically range from $200-500 per kilogram depending on purity specifications and volume commitments [53]. Long-term supply agreements can provide price stability for both producers and consumers while enabling production planning optimization.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant